N-(4-bromobenzyl)hydroxylamine
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Overview
Description
N-(4-bromobenzyl)hydroxylamine is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-bromobenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols to ensure efficient and scalable synthesis. For example, the bromination of benzylic compounds using N-bromosuccinimide (NBS) activated by a compact fluorescent lamp (CFL) in a flow reactor design has been reported .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce various substituted benzyl derivatives .
Scientific Research Applications
N-(4-bromobenzyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)hydroxylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxylamine moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the hydroxylamine group.
4-bromobenzyl bromide: Contains a bromine atom on the benzyl group but does not have the hydroxylamine moiety.
N-(4-bromo-benzyl)-amine: Similar but with an amine group instead of hydroxylamine .
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4,9-10H,5H2 |
InChI Key |
NBOKTCZENAQVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNO)Br |
Origin of Product |
United States |
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